REACTION_CXSMILES
|
[Cl:1][Pt-2:2](Cl)(Cl)Cl.[K+].[K+].[NH2:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]1[NH2:15]>O>[CH2:13]1[CH2:14][CH:9]([NH2:8])[CH:10]([NH2:15])[CH2:11][CH2:12]1.[Cl-:1].[Cl-:1].[Pt+2:2] |f:0.1.2,5.6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[Pt-2](Cl)(Cl)Cl.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1C(CCCC1)N
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The insoluble product was removed by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with methanol, and oven-dried
|
Type
|
CUSTOM
|
Details
|
The product was then purified by dissolution in dimethylformamide
|
Type
|
FILTRATION
|
Details
|
filtration, and addition of three volumes of methanol or 0.1 N HCl
|
Type
|
FILTRATION
|
Details
|
This product was filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried as above
|
Type
|
CUSTOM
|
Details
|
The yield in purification
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC(C(C1)N)N.[Cl-].[Cl-].[Pt+2]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |